Vaxfectin

Rabies DNA vaccine neutralizing antibody DMRIE-DOPE

Vaxfectin is a cationic lipid-based vaccine adjuvant consisting of the core cationic lipid VC1052 (aminopropyl-dimethyl-myristoleyloxy-propanaminium bromide) co-formulated with the neutral co-lipid DPyPE (diphytanoylphosphatidylethanolamine) in a 1:1 molar ratio. Initially developed by Vical Incorporated, Vaxfectin enhances both humoral and cellular immune responses when complexed with plasmid DNA (pDNA) or protein antigens.

Molecular Formula C81H163BrN3O10P
Molecular Weight 1450.1 g/mol
CAS No. 370108-99-9
Cat. No. B1242570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVaxfectin
CAS370108-99-9
Synonymsaminopropyl-dimethyl-myristoyleyloxy-propanaminium bromide-diphytanoylphosphatidyl-ethanolamine
DPyPE formulation
vaxfectin
VC 1052
VC-1052
VC1052
Molecular FormulaC81H163BrN3O10P
Molecular Weight1450.1 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-]
InChIInChI=1S/C45H90NO8P.C36H73N2O2.BrH/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4;1-5-7-9-11-13-15-17-19-21-23-25-27-32-39-35-36(34-38(3,4)31-29-30-37)40-33-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35-43H,11-34,46H2,1-10H3,(H,49,50);11-14,36H,5-10,15-35,37H2,1-4H3;1H/q;+1;/p-1/b;13-11-,14-12-;/t37?,38?,39?,40?,41?,42?,43-;;/m1../s1
InChIKeyLTOCXIVQWDANEX-UXCYUTBZSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Vaxfectin (CAS 370108-99-9) Technical Overview for DNA and Protein Vaccine Development


Vaxfectin is a cationic lipid-based vaccine adjuvant consisting of the core cationic lipid VC1052 (aminopropyl-dimethyl-myristoleyloxy-propanaminium bromide) co-formulated with the neutral co-lipid DPyPE (diphytanoylphosphatidylethanolamine) in a 1:1 molar ratio [1]. Initially developed by Vical Incorporated, Vaxfectin enhances both humoral and cellular immune responses when complexed with plasmid DNA (pDNA) or protein antigens. The compound has a molecular formula of C81H163BrN3O10P and a molecular weight of 1450.05 g/mol [2]. Vaxfectin has advanced through Phase 1 and Phase 1/2a clinical trials for indications including H5N1 pandemic influenza, tetravalent dengue, and CMV vaccines [3].

Why Vaxfectin Cannot Be Replaced by Generic Cationic Lipids in Critical Vaccine Formulations


Cationic lipids exhibit pronounced formulation-dependent variability in immunogenicity that precludes simple interchangeability. Vaxfectin employs a specific VC1052:DPyPE (1:1 molar ratio) composition that has been systematically optimized for adjuvant activity [1]. Direct comparative studies demonstrate that alternative cationic lipid formulations such as GAP-DLRIE:DOPE and DMRIE-DOPE produce quantitatively and qualitatively distinct immune outcomes relative to Vaxfectin, including differential IgG isotype distribution, variable protective efficacy in challenge models, and differing T-cell response magnitudes [2]. Substituting Vaxfectin with an unvalidated cationic lipid formulation introduces uncontrolled variability in vaccine performance parameters including antibody titer magnitude, durability of response, and Th1/Th2 balance [3]. The quantitative evidence below establishes Vaxfectin's specific performance boundaries against defined comparators.

Vaxfectin Comparative Performance Data for Evidence-Based Formulation Selection


Vaxfectin Outperforms DMRIE-DOPE in Eliciting Protective Neutralizing Antibody Titers for Rabies DNA Vaccine

In a direct head-to-head comparison using a rabies glycoprotein (CVS strain)-encoding pDNA vaccine in mice, Vaxfectin-formulated pDNA elicited higher neutralizing antibody titers than pDNA formulated with DMRIE-DOPE across tested DNA:cationic lipid molar ratios [1]. The study also established that neutralizing titers with DMRIE-DOPE were sensitive to the precise pDNA:lipid ratio, whereas Vaxfectin demonstrated more robust and consistent adjuvant activity independent of ratio optimization [1].

Rabies DNA vaccine neutralizing antibody DMRIE-DOPE cationic lipid comparison

Vaxfectin Demonstrates Superior Protective Efficacy Over GAP-DLRIE:DOPE in Tuberculosis Challenge Model

In a comparative study evaluating Ag85A, Ag85B, and PstS-3 pDNA vaccines against Mycobacterium tuberculosis, formulation in Vaxfectin increased Ag85-specific total IgG and IgG isotype levels by 3- to 10-fold compared to saline controls [1]. Intranasal immunization with Ag85A DNA formulated in GAP-DLRIE:DOPE induced a positive Th1-type cytokine response, but the magnitude was clearly lower than that obtained following intramuscular immunization with the same DNA dose in Vaxfectin [1]. Most critically, Vaxfectin-formulated Ag85B DNA vaccine increased protective efficacy in mice challenged with bioluminescent M. tuberculosis H37Rv, as measured by reduced relative light unit counts and CFU counts in spleen and lungs [1]. The Vaxfectin group demonstrated the highest level of protection among all formulations tested [2].

Tuberculosis DNA vaccine Ag85B protective efficacy GAP-DLRIE:DOPE

Vaxfectin Achieves 200-Fold Antibody Enhancement and ≥10-Fold Antigen Dose-Sparing in Protein-Based Influenza Vaccine

Mice immunized with seasonal trivalent influenza vaccine (TIV) formulated with Vaxfectin exhibited dose-dependent increases in hemagglutination-inhibition (HI) and anti-TIV ELISA antibody titers, reaching up to a 200-fold increase with 900 μg of Vaxfectin compared to unadjuvanted TIV [1]. A ≥10-fold dose-sparing effect was demonstrated with Vaxfectin formulations, enabling equivalent antibody responses with substantially reduced antigen quantities [1]. At lower Vaxfectin doses (30 μg) that did not enhance antibody responses, the number of IFN-γ secreting T-cells increased by up to 18-fold, demonstrating tunable immune modulation via Vaxfectin:antigen ratio adjustment [1].

Protein-based influenza vaccine dose-sparing antibody enhancement trivalent influenza vaccine

Vaxfectin Matches Electroporation Antibody Enhancement Without Anesthesia/Tolerability Burden

In a comparative study evaluating DNA vaccine delivery enhancement methods in rabbits, a CMV glycoprotein B (gB)-encoding DNA vaccine formulated with Vaxfectin and delivered via needle-free injection yielded antibody responses comparable to those achieved with unformulated vaccine followed by electroporation [1]. Both the Vaxfectin/needle-free combination and electroporation devices elicited significant increases in gB-specific antibody production compared to unformulated vaccine delivered by needle and syringe alone, with all three enhancement methods eliciting comparable gB-specific antibody production levels [1]. Critically, electroporation required anesthesia of the animals, whereas needle-free injection of Vaxfectin-formulated vaccine was administered safely and tolerably without anesthesia [1].

DNA vaccine delivery electroporation needle-free injection CMV vaccine

Vaxfectin Formulation Confers ≥9-Month Antibody Durability Superior to Naked pDNA

In mice, intramuscular injection of Vaxfectin formulated with pDNA encoding influenza nucleoprotein (NP) increased antibody titers up to 20-fold compared to pDNA alone [1]. Notably, as little as 1 μg of pDNA formulated with Vaxfectin per muscle resulted in higher anti-NP titers than that obtained with 25 μg naked pDNA, demonstrating a >25-fold dose-sparing effect at the pDNA level [1]. The antibody titers in animals injected with Vaxfectin-pDNA remained higher than in the naked pDNA controls for at least 9 months post-immunization [1]. In rabbits, complexing pDNA with Vaxfectin enhanced antibody titers up to 50-fold with needle and syringe injections [1].

Antibody durability pDNA vaccine long-term immunity influenza NP

Vaxfectin Outperforms Poloxamer and PBS Formulations in CMV DNA Vaccine Immunogenicity

In a preclinical evaluation of CMV DNA vaccines in rabbits and mice, significantly higher antibody responses were obtained with pDNA formulated with Vaxfectin compared with PBS- and poloxamer-based formulations [1]. The needle-free injection system Biojector 2000 and electroporation devices enhanced antibody responses only marginally compared with responses obtained with Vaxfectin-formulated pDNA injected intramuscularly with a needle [1]. A single-vial Vaxfectin formulation was developed in a dosage form ready for use after thawing at room temperature, and in a GLP-compliant repeat-dose toxicology study in rabbits, single-vial Vaxfectin-formulated vaccines containing up to 4.5 mg pDNA and 2 mg Vaxfectin per injection showed a favorable safety profile and were judged well-tolerated [1].

CMV DNA vaccine formulation comparison poloxamer Biojector

Vaxfectin Application Scenarios Based on Validated Comparative Performance Data


DNA Vaccine Programs Requiring Electroporation-Equivalent Potency Without Procedural Complexity

For DNA vaccine development programs where electroporation would be considered for immunogenicity enhancement, Vaxfectin combined with needle-free delivery provides comparable antibody responses while eliminating the need for anesthesia, specialized equipment, and the tolerability concerns associated with electroporation [1]. This application scenario is particularly relevant for vaccines intended for field deployment, mass vaccination campaigns, or pediatric populations where electroporation may be impractical or contraindicated.

Pandemic Influenza and Emerging Pathogen Vaccine Development Requiring Antigen Dose-Sparing

Vaxfectin's demonstrated ≥10-fold dose-sparing effect in protein-based influenza vaccines [1] and >25-fold dose-sparing effect in pDNA vaccines (1 μg Vaxfectin-pDNA outperforming 25 μg naked pDNA) [2] makes it a critical adjuvant for scenarios where antigen supply is constrained. This includes pandemic influenza preparedness, emerging pathogen responses, and vaccines for diseases with limited manufacturing capacity. The 200-fold antibody enhancement achievable with optimized Vaxfectin dosing [1] further amplifies this utility.

Vaccines Requiring Sustained Long-Term Protective Immunity

Vaxfectin-formulated pDNA vaccines maintain antibody titers superior to naked pDNA controls for at least 9 months post-immunization [1], with studies in non-human primates demonstrating remarkable durability of humoral responses sustained during approximately 2 years of follow-up [2]. This durability profile makes Vaxfectin especially suitable for prophylactic vaccines requiring long-term protection, including CMV, HSV, and other persistent viral pathogens where waning immunity is a clinical concern.

Vaccine Platforms Targeting Balanced Th1/Th2 or Th1-Skewed Immune Profiles

Vaxfectin maintains the Th1-type immune response typical of intramuscular pDNA immunization while enhancing antibody production [1]. In protein-based vaccines, Vaxfectin preferentially increases IgG2 titers compared to IgG1, resulting in a balanced IgG isotype distribution rather than the Th2-skewed profile characteristic of alum-adjuvanted vaccines [2]. Furthermore, the immune response profile can be tuned by modifying the Vaxfectin:antigen ratio—higher ratios favor antibody responses, while lower ratios enhance T-cell responses (up to 18-fold IFN-γ increase) [2]. This tunability supports applications where specific immune polarization is therapeutically required, such as intracellular pathogen vaccines or cancer immunotherapeutics where Th1/CD8+ T-cell responses are desirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vaxfectin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.